![molecular formula C17H14Cl2N2O2S B280115 2-[2-(2,4-Dichloro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile](/img/structure/B280115.png)
2-[2-(2,4-Dichloro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile
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Overview
Description
2-[2-(2,4-Dichloro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as DMNQ and is a member of the quinone family of compounds.
Mechanism of Action
DMNQ exerts its anti-cancer effects through the generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress. This leads to the activation of various signaling pathways, ultimately resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects:
DMNQ has been shown to have a number of biochemical and physiological effects. It has been shown to induce oxidative stress, activate various signaling pathways, and modulate the expression of genes involved in cell growth and apoptosis.
Advantages and Limitations for Lab Experiments
One of the primary advantages of DMNQ as a research tool is its ability to induce apoptosis in cancer cells. This makes it a valuable tool for studying the mechanisms of apoptosis and the signaling pathways involved. However, DMNQ also has some limitations. It can be difficult to work with due to its high reactivity, and its effects on normal cells are not well understood.
Future Directions
There are a number of potential future directions for research on DMNQ. One area of interest is the development of DMNQ-based therapies for cancer. Another potential area of research is the use of DMNQ as a tool for studying the mechanisms of apoptosis and oxidative stress. Additionally, further research is needed to better understand the effects of DMNQ on normal cells and to identify any potential side effects.
Synthesis Methods
The synthesis of DMNQ involves the reaction of 2,4-dichlorobenzaldehyde with 2-mercaptoacetic acid to form the intermediate 2-(2,4-dichlorophenyl)-2-oxoethylthioacetic acid. This intermediate is then reacted with 4-methoxymethyl-6-methyl-nicotinonitrile to form DMNQ.
Scientific Research Applications
DMNQ has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been its use as an anti-cancer agent. DMNQ has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
properties
Molecular Formula |
C17H14Cl2N2O2S |
---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C17H14Cl2N2O2S/c1-10-5-11(8-23-2)14(7-20)17(21-10)24-9-16(22)13-4-3-12(18)6-15(13)19/h3-6H,8-9H2,1-2H3 |
InChI Key |
ACVLKVLTLSZPAF-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(C(=C1)COC)C#N)SCC(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)C2=C(C=C(C=C2)Cl)Cl)C#N)COC |
Origin of Product |
United States |
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